Piperidine-3-carboxamide hydrochloride
Description
Properties
CAS No. |
828300-58-9 |
|---|---|
Molecular Formula |
C6H13N2O+ |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
hydron;piperidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1 |
InChI Key |
BVOCPVIXARZNQN-UHFFFAOYSA-O |
SMILES |
C1CC(CNC1)C(=O)N.Cl |
Canonical SMILES |
[H+].C1CC(CNC1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Route
One of the classical methods involves the following key steps:
- Conversion of Piperidine-3-carboxylic Acid to Acyl Chloride:
Piperidine-3-carboxylic acid is treated with thionyl chloride to yield piperidine-3-carbonyl chloride. - Amidation:
The resulting acyl chloride reacts with ammonia (or an amine) to form piperidine-3-carboxamide. - Formation of Hydrochloride Salt:
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.
- Straightforward and high-yielding.
- Utilizes readily available reagents.
- Thionyl chloride is corrosive and requires careful handling.
- May require purification to remove by-products.
Direct Amidation with Protection/Deprotection
A more recent and widely used approach involves the use of protected intermediates:
- Step 1: Synthesis of Protected Intermediate
(S)-3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester is used as the starting material. - Step 2: Deprotection and Salt Formation
The protected intermediate is dissolved in dichloromethane, and a 4N solution of hydrochloric acid in dioxane is added at 0°C. The mixture is allowed to warm to room temperature and stirred for 20 hours. The solvent is then evaporated under reduced pressure, yielding this compound as a white solid.
- High yield (quantitative in reported procedures).
- Mild reaction conditions.
- No need for further purification in some cases.
- Requires preparation or purchase of protected intermediates.
- Extended reaction time (up to 20 hours).
Hydrochloric Acid-Mediated Conversion
Another method involves the use of concentrated hydrochloric acid to convert 3-piperidine formamides into their hydrochloride salts, followed by hydrolysis and chiral resolution if necessary:
- Step 1: Treatment of 3-piperidine formamide with concentrated hydrochloric acid.
- Step 2: Hydrolysis to yield the carboxamide hydrochloride.
- Step 3: Chiral resolution (if enantiopure product is required).
- Simple and atom-economical.
- Suitable for large-scale synthesis.
- May require additional steps for chiral purity.
Detailed Experimental Procedure Example
Below is a representative preparation based on the direct amidation and deprotection route:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | (S)-3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (2 g, 8.77 mmol), dichloromethane (20 mL), 4N HCl in dioxane (9 mL) | Add HCl/dioxane to solution at 0°C, warm to room temperature, stir 20 h | Quantitative (100%) |
| 2 | Evaporate solvent under reduced pressure | Obtain (S)-piperidine-3-carboxamide hydrochloride as a white solid | Used without further purification |
- LCMS (RT): 0.76 min
- MS (ES+): m/z 128.9
Comparative Table of Preparation Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Route | Acid to acyl chloride, then amidation | High | Simple, high yield | Corrosive reagents |
| Direct Amidation (Protection) | Deprotection with HCl/dioxane | Quantitative | Mild, no purification | Protected intermediates |
| HCl-Mediated Conversion | HCl treatment, hydrolysis, chiral resolution | High | Atom economy, scalable | May require chiral resolution |
Research Findings and Optimization Notes
- Reaction Time and Temperature:
Lower temperatures (0°C) followed by gradual warming to room temperature help control reaction rates and minimize side products in the deprotection step. - Solvent Choice:
Dichloromethane is preferred for solubility and ease of removal. - Purity:
The hydrochloride salt form is typically obtained as a white crystalline solid, often requiring no further purification. - Yield Optimization: The use of protected intermediates and controlled acid addition ensures quantitative yields.
Chemical Reactions Analysis
Types of Reactions
Piperidine-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Piperidine-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it inhibits the activity of cathepsin K by forming hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme . This inhibition leads to a decrease in bone resorption, making it a potential therapeutic agent for osteoporosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Molecular Weight : 262.78 g/mol
- Key Features: Incorporates a 3-hydroxycyclohexyl group at the carboxamide nitrogen.
- Applications : Used in life science research, with availability in high-purity grades (99.9%) for specialized synthesis .
6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₀F₃ClNO₂
- Molecular Weight : 245.61 g/mol
- Key Features : The trifluoromethyl group at the 6-position introduces strong electron-withdrawing effects, altering acidity (pKa) and reactivity. The carboxylic acid moiety replaces the carboxamide, making it more polar and suitable for salt formation or conjugation .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
N-(2-(4-Fluorophenylamino)-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide
- Molecular Formula : C₂₀H₂₂FN₃O₄S
- Molecular Weight : 420.0 g/mol
- Key Features : Features a sulfonyl group and fluorophenyl substituent, enhancing antimicrobial and anti-hyperglycemic activity. The sulfonyl group improves metabolic stability, while fluorine increases bioavailability .
- Synthesis : Prepared via EDCI/HOBt-mediated coupling (55–70% yield) .
Stereochemical Variations
(R)- and (S)-Piperidine-3-carboxamide Hydrochloride
Pharmacological Derivatives
1-(4-Cyano-2-fluorobenzyl)piperidine-3-carboxamide (2e)
- Molecular Formula : C₁₄H₁₅FN₃O
- Molecular Weight : 261.29 g/mol
- Key Features: The 4-cyano-2-fluorobenzyl substituent enhances antimicrobial activity. The nitrile group stabilizes the molecule against oxidation .
- Synthesis : 71% yield via Na₂CO₃-mediated alkylation in DMF .
ALK-Targeting Pyrrolo[2,3-d]pyrimidine Derivatives
Comparative Data Table
Q & A
What are the established synthetic protocols for preparing Piperidine-3-carboxamide hydrochloride derivatives in heterocyclic chemistry?
Basic
this compound is commonly used to synthesize heterocyclic compounds like 1,3,4-oxathiazol-2-ones. A validated protocol involves:
- Reaction conditions : Reacting 1-(substituted-benzyl)piperidine-3-carboxamide with chlorocarbonylsulfenyl chloride in dioxane at 100°C for 3 hours under Na2CO3 catalysis.
- Workup : Cooling to room temperature, adding triethylamine to precipitate impurities, and concentrating the filtrate.
- Purification : Column chromatography using hexane/ethyl acetate (3:7) to isolate derivatives (e.g., 5-(1-(4-nitrobenzyl)piperidin-3-yl)-1,3,4-oxathiazol-2-one) .
- Characterization : 1H NMR (δ 1.5–4.5 ppm for piperidine protons; δ 7.3–8.2 ppm for aromatic substituents) and 13C NMR .
How can researchers optimize reaction yields for Piperidine-3-carboxamide-based heterocycles?
Advanced
Yield optimization requires systematic parameter adjustments:
- Solvent selection : Dioxane is preferred due to its high boiling point and compatibility with sulfenyl chloride reagents .
- Temperature control : Maintaining 100°C ensures complete cyclization without side reactions .
- Catalyst screening : Testing alternatives to Na2CO3 (e.g., K2CO3 or Et3N) may improve reaction efficiency.
- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on benzyl moieties enhance cyclization rates by stabilizing transition states .
What safety considerations are critical when handling this compound in laboratory settings?
Basic
Key safety protocols include:
- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure .
- Personal protective equipment (PPE) : OSHA-compliant goggles, nitrile gloves, and flame-retardant lab coats .
- Storage : Keep containers sealed in dry, ventilated areas to prevent moisture absorption .
- Waste management : Segregate waste and use licensed disposal services to avoid environmental contamination .
How can structural contradictions in NMR data for Piperidine-3-carboxamide derivatives be resolved?
Advanced
To address spectral discrepancies:
- Comparative analysis : Cross-reference observed shifts with published data (e.g., δ 2.8–3.2 ppm for piperidine N-CH2 in 1,3,4-oxathiazol-2-one derivatives) .
- Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to confirm proton-carbon connectivity.
- Computational validation : Compare experimental data with density functional theory (DFT)-predicted shifts derived from SMILES/InChI descriptors .
- X-ray crystallography : Resolve ambiguities via crystal structure determination when feasible.
What strategies are effective for designing Piperidine-3-carboxamide analogs with targeted bioactivity?
Advanced
Rational design approaches include:
- Functional group modification : Introduce fluorinated or nitro substituents to enhance binding affinity (e.g., 3-fluoro-4-((piperidin-3-yl)methyl)benzonitrile derivatives) .
- Hybrid pharmacophores : Combine piperidine-3-carboxamide with pyrazolo[3,4-b]pyridine moieties to target kinases like ALK/ROS1 .
- Stereochemical control : Utilize enantiopure intermediates (e.g., (3S)-piperidine-3-carboxamide) to improve selectivity .
How should researchers validate the purity of Piperidine-3-carboxamide derivatives?
Basic
Standard validation methods include:
- Chromatography : HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds.
- Melting point analysis : Compare observed ranges with literature values (e.g., 160–165°C for crystalline oxathiazol-2-one derivatives) .
- Mass spectrometry : Confirm molecular ions (e.g., m/z 293.1 for methyl 4-((3-(2-oxo-1,3,4-oxathiazol-5-yl)piperidin-1-yl)methyl)benzoate) .
What are the implications of solvent choice on the stability of this compound?
Advanced
Solvent selection impacts stability and reactivity:
- Polar aprotic solvents : DMSO or DMF may induce decomposition at elevated temperatures.
- Aqueous media : Avoid prolonged exposure due to hydrolysis risks.
- Storage recommendations : Use anhydrous dioxane or THF for long-term stability .
How can computational tools aid in predicting the reactivity of Piperidine-3-carboxamide derivatives?
Advanced
Computational methods include:
- Molecular docking : Simulate interactions with biological targets (e.g., BRAF kinase) using PyMOL or AutoDock .
- DFT calculations : Predict reaction pathways and transition states for cyclization reactions.
- Cheminformatics : Analyze SMILES strings (e.g.,
C(=O)(C1CNCCC1)NCC(C)C.Cl) to identify reactive sites .
What are the key considerations for scaling up Piperidine-3-carboxamide-based syntheses?
Advanced
Scale-up challenges require:
- Process safety : Mitigate exothermic risks by gradual reagent addition and temperature monitoring.
- Purification efficiency : Replace column chromatography with recrystallization or centrifugal partitioning.
- Environmental controls : Implement closed-system processing to minimize volatile organic compound (VOC) emissions .
How do substituents on the piperidine ring influence the biological activity of derivatives?
Advanced
Substituent effects include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
